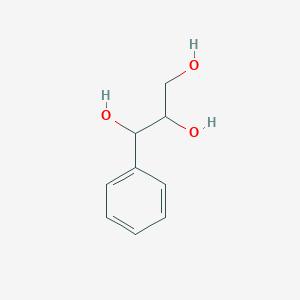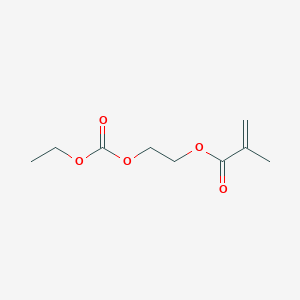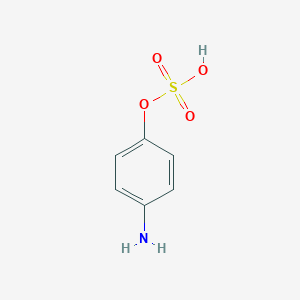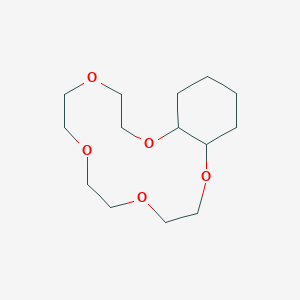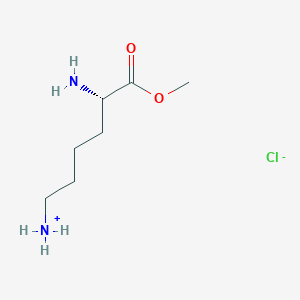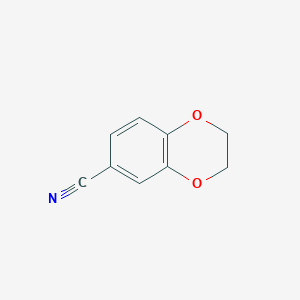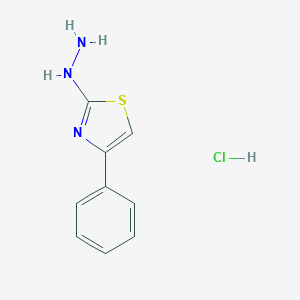![molecular formula C20H20O3 B097900 (3E)-3-[(3-tert-butyl-4-hydroxy-5-methylphenyl)methylidene]-2-benzofuran-1-one CAS No. 69574-12-5](/img/structure/B97900.png)
(3E)-3-[(3-tert-butyl-4-hydroxy-5-methylphenyl)methylidene]-2-benzofuran-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3E)-3-[(3-tert-butyl-4-hydroxy-5-methylphenyl)methylidene]-2-benzofuran-1-one, also known as BMH-21, is a synthetic compound that has gained significant attention in the field of cancer research. This compound has shown promising results in inhibiting the growth of cancer cells, making it a potential candidate for the development of new cancer therapies.
Wirkmechanismus
(3E)-3-[(3-tert-butyl-4-hydroxy-5-methylphenyl)methylidene]-2-benzofuran-1-one has been shown to inhibit the activity of a protein called heat shock protein 90 (HSP90), which is involved in the regulation of various cellular processes, including cell growth and survival. Inhibition of HSP90 activity leads to the degradation of client proteins, which are essential for the growth and survival of cancer cells. This ultimately results in the inhibition of cancer cell growth and induction of apoptosis.
Biochemische Und Physiologische Effekte
(3E)-3-[(3-tert-butyl-4-hydroxy-5-methylphenyl)methylidene]-2-benzofuran-1-one has been shown to have minimal toxicity towards normal cells, making it a potential candidate for cancer therapy. It has also been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases. However, further research is needed to fully understand the biochemical and physiological effects of (3E)-3-[(3-tert-butyl-4-hydroxy-5-methylphenyl)methylidene]-2-benzofuran-1-one.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (3E)-3-[(3-tert-butyl-4-hydroxy-5-methylphenyl)methylidene]-2-benzofuran-1-one in lab experiments is its ability to selectively target cancer cells, without affecting normal cells. This makes it a useful tool for studying the mechanisms of cancer growth and development. However, one limitation of using (3E)-3-[(3-tert-butyl-4-hydroxy-5-methylphenyl)methylidene]-2-benzofuran-1-one in lab experiments is its relatively low solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research and development of (3E)-3-[(3-tert-butyl-4-hydroxy-5-methylphenyl)methylidene]-2-benzofuran-1-one. One potential direction is the optimization of its synthesis method to increase its yield and purity. Another direction is the development of new formulations of (3E)-3-[(3-tert-butyl-4-hydroxy-5-methylphenyl)methylidene]-2-benzofuran-1-one that improve its solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of (3E)-3-[(3-tert-butyl-4-hydroxy-5-methylphenyl)methylidene]-2-benzofuran-1-one and its potential as a cancer therapy. Finally, clinical trials are needed to determine the safety and efficacy of (3E)-3-[(3-tert-butyl-4-hydroxy-5-methylphenyl)methylidene]-2-benzofuran-1-one in humans.
Synthesemethoden
The synthesis of (3E)-3-[(3-tert-butyl-4-hydroxy-5-methylphenyl)methylidene]-2-benzofuran-1-one involves the reaction of 3-tert-butyl-4-hydroxy-5-methylbenzaldehyde with 2-hydroxybenzaldehyde in the presence of a base catalyst. The resulting compound is then subjected to a dehydration reaction to form (3E)-3-[(3-tert-butyl-4-hydroxy-5-methylphenyl)methylidene]-2-benzofuran-1-one. This synthesis method has been optimized to yield high purity and yield of (3E)-3-[(3-tert-butyl-4-hydroxy-5-methylphenyl)methylidene]-2-benzofuran-1-one.
Wissenschaftliche Forschungsanwendungen
(3E)-3-[(3-tert-butyl-4-hydroxy-5-methylphenyl)methylidene]-2-benzofuran-1-one has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. (3E)-3-[(3-tert-butyl-4-hydroxy-5-methylphenyl)methylidene]-2-benzofuran-1-one works by inducing cell cycle arrest and apoptosis in cancer cells, without affecting normal cells. This makes it a promising candidate for the development of new cancer therapies.
Eigenschaften
CAS-Nummer |
69574-12-5 |
|---|---|
Produktname |
(3E)-3-[(3-tert-butyl-4-hydroxy-5-methylphenyl)methylidene]-2-benzofuran-1-one |
Molekularformel |
C20H20O3 |
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
(3E)-3-[(3-tert-butyl-4-hydroxy-5-methylphenyl)methylidene]-2-benzofuran-1-one |
InChI |
InChI=1S/C20H20O3/c1-12-9-13(10-16(18(12)21)20(2,3)4)11-17-14-7-5-6-8-15(14)19(22)23-17/h5-11,21H,1-4H3/b17-11+ |
InChI-Schlüssel |
XUCQJSOPPDGVTA-GZTJUZNOSA-N |
Isomerische SMILES |
CC1=CC(=CC(=C1O)C(C)(C)C)/C=C/2\C3=CC=CC=C3C(=O)O2 |
SMILES |
CC1=CC(=CC(=C1O)C(C)(C)C)C=C2C3=CC=CC=C3C(=O)O2 |
Kanonische SMILES |
CC1=CC(=CC(=C1O)C(C)(C)C)C=C2C3=CC=CC=C3C(=O)O2 |
Andere CAS-Nummern |
69574-12-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



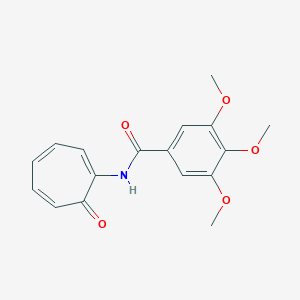
![2,11,20,29,37,38-Hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene;tin(2+)](/img/structure/B97823.png)
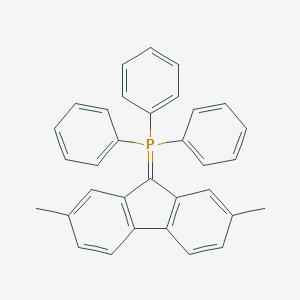
![3-[(3S,5S,8R,9S,10R,11S,13R,17R)-11,14-dihydroxy-10-(hydroxymethyl)-13-methyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B97826.png)
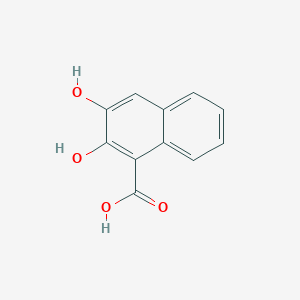
![1-[(3S,8R,9S,10R,13S,14S,16S,17R)-3,17-dihydroxy-16-iodo-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B97828.png)

